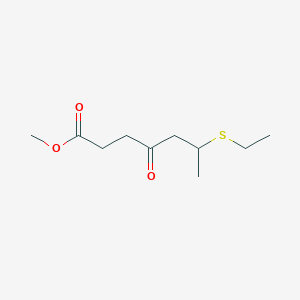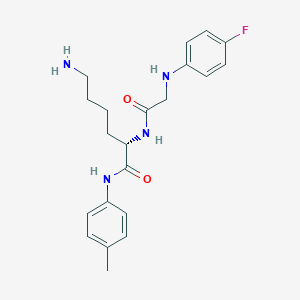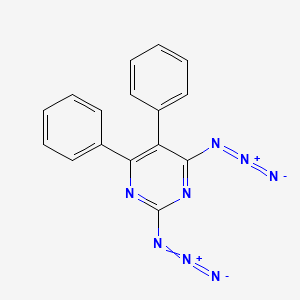
Pyrimidine, 2,4-diazido-5,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2,4-diazido-5,6-diphenyl- is a heterocyclic aromatic organic compound that contains a pyrimidine ring substituted with azido groups at positions 2 and 4, and phenyl groups at positions 5 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diazido-5,6-diphenyl- typically involves the introduction of azido groups to a pyrimidine core. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine derivative reacts with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 2,4-diazido-5,6-diphenyl- can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium azide in DMF at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: Amino-substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 2,4-diazido-5,6-diphenyl- has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and photophysical properties.
Medicinal Chemistry: Potential precursor for the synthesis of biologically active compounds, including antiviral and anticancer agents.
Chemical Biology: Utilized in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Wirkmechanismus
The mechanism of action of Pyrimidine, 2,4-diazido-5,6-diphenyl- in biological systems is not well-characterized. the azido groups can undergo bioorthogonal reactions, making this compound useful in labeling and tracking biomolecules in living systems. The phenyl groups may also contribute to the compound’s interaction with biological targets through π-π stacking and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains amino groups instead of azido groups.
Pyrazolo[3,4-d]pyrimidine: A fused pyrimidine derivative with different substitution patterns.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine with distinct biological activities.
Uniqueness
Pyrimidine, 2,4-diazido-5,6-diphenyl- is unique due to the presence of azido groups, which impart distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other pyrimidine derivatives that may not have such versatile functional groups.
Eigenschaften
CAS-Nummer |
651315-88-7 |
|---|---|
Molekularformel |
C16H10N8 |
Molekulargewicht |
314.30 g/mol |
IUPAC-Name |
2,4-diazido-5,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H10N8/c17-23-21-15-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)19-16(20-15)22-24-18/h1-10H |
InChI-Schlüssel |
QIIHIWZZDWQFQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2N=[N+]=[N-])N=[N+]=[N-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



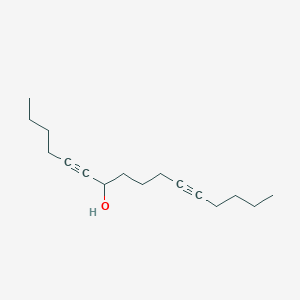
![5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12609233.png)
![Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate](/img/structure/B12609236.png)

![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B12609250.png)
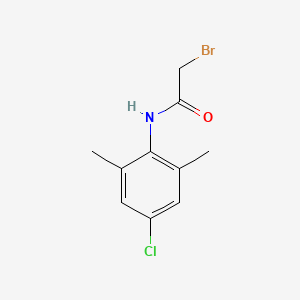
![3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12609261.png)
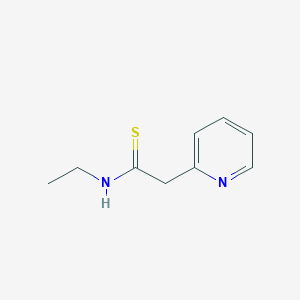
![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)
